{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid
Overview
Description
{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . It is also known by its synonym, 2-(1-Tosylpiperidin-4-yl)acetic acid . This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Mechanism of Action
Target of Action
The primary targets of {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
As a piperidine derivative, it may interact with its targets through a variety of mechanisms, depending on the specific biological context
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound’s molecular weight is 297.37 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , this compound may have diverse effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Piperidineacetic acid: A related compound with similar structural features.
1-Tosylpiperidine: Another sulfonyl piperidine derivative with comparable properties.
Uniqueness
{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid is unique due to its specific combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-2-4-13(5-3-11)20(18,19)15-8-6-12(7-9-15)10-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYAFLZEHPABCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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